molecular formula C13H13N B073849 2-methyl-N-phenylaniline CAS No. 1205-39-6

2-methyl-N-phenylaniline

Cat. No.: B073849
CAS No.: 1205-39-6
M. Wt: 183.25 g/mol
InChI Key: JTMODJXOTWYBOZ-UHFFFAOYSA-N
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Description

2-methyl-N-phenylaniline, a triarylamine derivative also known as N-phenyl-o-toluidine, is a high-value chemical intermediate prized in advanced materials research and organic synthesis. Its core research value lies in its application as a fundamental building block for the construction of complex organic frameworks, particularly in the development of functional dyes, photostabilizers, and hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and other electronic devices. The molecular structure, featuring a twisted conformation between the phenyl rings and the central nitrogen atom, imparts significant electronic properties, making it a versatile precursor for studying charge transfer processes. Researchers utilize this compound to synthesize sophisticated ligands for catalysis and to develop novel polymers with tailored thermal and optoelectronic characteristics. It serves as a key starting material in the synthesis of larger, more complex triarylamine systems, which are critical components in modern materials science due to their excellent electron-donating ability and morphological stability. This compound is provided as a high-purity material to ensure reproducibility in sensitive synthetic and experimental protocols. Proper handling in a well-ventilated laboratory setting, such as a fume hood, and the use of appropriate personal protective equipment (PPE) are strongly recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMODJXOTWYBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450829
Record name 2-Methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-39-6
Record name 2-Methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl N Phenylaniline

Established Synthetic Routes

Established synthetic routes for 2-methyl-N-phenylaniline leverage well-documented organometallic cross-coupling reactions and other traditional methods. These approaches offer reliable pathways to the target molecule, with extensive research dedicated to optimizing reaction conditions and expanding their substrate scope.

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis for constructing arylamine bonds. nih.govwikipedia.org This reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wuxiapptec.com

The synthesis of this compound can be effectively achieved through the palladium-catalyzed cross-coupling reaction between 2-methylaniline (o-toluidine) and bromobenzene (B47551). This reaction is a direct application of the Buchwald-Hartwig amination. The selection of an appropriate palladium precursor, a suitable phosphine (B1218219) ligand, and a base is critical for achieving high yields and reaction efficiency. The general transformation is depicted below:

Reaction Scheme: 2-methylaniline + bromobenzene → this compound

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dioxane, and heated to facilitate the catalytic cycle.

The efficiency of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Key factors include the choice of the palladium source, the structure of the phosphine ligand, the nature of the base, the solvent, and the reaction temperature. researchgate.net

Palladium Source: Various palladium sources can be utilized, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. researchgate.net These precursors are reduced in situ to the active Pd(0) catalyst.

Ligand Selection: The choice of phosphine ligand is crucial for the success of the reaction. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the rates of both oxidative addition and reductive elimination. wuxiapptec.com For the coupling of primary anilines with aryl bromides, ligands such as Xantphos and BINAP have been shown to be effective. researchgate.net

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium amido complex. Sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄) are commonly employed bases that have demonstrated good efficacy in these couplings. researchgate.net

Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. Toluene, dioxane, and xylene are frequently used solvents for Buchwald-Hartwig aminations. researchgate.net

The following interactive data table illustrates the effect of varying reaction conditions on the yield of a representative Buchwald-Hartwig amination reaction between an aryl bromide and an aniline (B41778), based on typical optimization studies found in the literature. researchgate.net

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄Toluene110Moderate
2Pd(OAc)₂BINAPCs₂CO₃Toluene110High
3Pd₂(dba)₃XantphosK₃PO₄Dioxane100Very High
4Pd(OAc)₂TTBP.HBF₄K₃PO₄Toluene110Moderate
5Pd₂(dba)₃BINAPCs₂CO₃Toluene110High

Copper-catalyzed amination reactions, historically known as the Ullmann condensation or Goldberg reaction, represent a classic and cost-effective alternative to palladium-catalyzed methods for the formation of C-N bonds. wikipedia.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org While traditional Ullmann conditions were often harsh, modern advancements have led to the development of milder and more efficient protocols through the use of various ligands and additives. nih.gov

The synthesis of this compound via a copper-catalyzed route would involve the reaction of 2-methylaniline with bromobenzene using a copper catalyst. The general reaction is as follows:

Reaction Scheme: 2-methylaniline + bromobenzene --(Cu catalyst)--> this compound

Optimization studies for similar Ullmann-type couplings have shown that the choice of copper source (e.g., CuI, Cu₂O, or copper powder), base (e.g., K₂CO₃, KOH, or t-BuOK), and solvent (e.g., DMF, DMSO, or deep eutectic solvents) significantly impacts the reaction outcome. researchgate.net The following table provides representative data from an optimization study of a copper-catalyzed amination of bromobenzene with an amine. researchgate.net

EntryCopper SourceBaseSolventTemperature (°C)Yield (%)
1CuIK₂CO₃ChCl/Gly60High
2CuIKOHChCl/Gly60High
3CuIt-BuOKChCl/Gly60High
4NoneK₂CO₃ChCl/Gly60No Reaction
5CuINoneChCl/Gly60No Reaction

Reductive amination is a powerful method for the synthesis of amines, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of this compound, a potential route could involve the reductive amination of 2-methylcyclohexanone (B44802) with aniline, followed by a dehydrogenation/aromatization step. nih.gov

A related approach involves the condensation of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds through an imine condensation followed by an isoaromatization to yield 2-benzyl N-substituted anilines. nih.gov This catalyst- and additive-free method provides a direct route to substituted anilines. The reaction of an appropriately substituted cyclohexenone with aniline could potentially yield this compound.

The following table presents data from a study on the synthesis of 2-benzyl N-substituted anilines from (E)-2-benzylidenecyclohex-3-en-1-one and various primary amines, illustrating the scope of this condensation-isoaromatization approach. nih.gov

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
14-MethoxybenzylamineToluene604652
24-MethoxybenzylamineDME602075
3BenzylamineDME602268
4n-ButylamineDME602465
5IsopropylamineDME603058

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an arylboronic acid with an amine or alcohol to form the corresponding arylamine or aryl ether. organic-chemistry.org This method is advantageous as it can often be conducted at room temperature and is tolerant of air, making it a more experimentally convenient alternative to the Buchwald-Hartwig reaction in some cases. organic-chemistry.org The synthesis of this compound can be achieved by the Chan-Lam coupling of aniline with 2-methylphenylboronic acid (2-tolylboronic acid).

Reaction Scheme: Aniline + 2-methylphenylboronic acid --(Cu catalyst)--> this compound

The reaction is typically catalyzed by copper(II) acetate (Cu(OAc)₂) in the presence of a base, such as pyridine (B92270) or triethylamine, and a suitable solvent like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO). mdpi.com The following table provides representative data for the Chan-Lam coupling of various anilines with arylboronic acids, demonstrating the general conditions and yields achievable with this methodology. researchgate.net

Palladium-Catalyzed C-N Bond Formation Reactions.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have focused on developing more efficient and atom-economical methods for constructing C-N and C-C bonds. These novel approaches often rely on sophisticated catalyst systems to achieve high selectivity and yield under milder conditions, moving away from classical, multi-step procedures.

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern synthesis, offering a more direct route to complex molecules by avoiding the pre-functionalization of substrates. A significant challenge in this area has been controlling the regioselectivity of the reaction, especially on arene rings without the influence of a directing group.

Recent breakthroughs have demonstrated that specialized ligands can enable palladium catalysts to functionalize C-H bonds in a nondirected manner. This approach is significant for creating new C-C bonds on aromatic rings, a key step that could be adapted for synthesizing derivatives of N-phenylaniline systems. The strategy often involves a dual-ligand system that enhances the reactivity of the palladium catalyst, allowing for the C-H activation of a broad range of aromatic substrates.

For instance, a palladium(II)-catalyzed dual ligand-enabled system has been reported for the nondirected C-H alkylation of arenes and heteroarenes. In this system, the combined effect of two distinct ligands, such as 2-methyl quinoxaline (B1680401) and an N-acetyl amino acid, can impart complementary selectivity and facilitate the reaction. Mechanistic studies, including computational analysis, suggest that the C-H activation step is often the rate-determining step in the catalytic cycle. The development of a 2-pyridone ligand scaffold has also been shown to produce a highly reactive Pd(II) catalyst for nondirected C–H functionalizations. This ligand is believed to act as both an X-type ligand and an internal base, accelerating the C-H cleavage through a concerted metalation-deprotonation (CMD) mechanism.

These ligand-accelerated, nondirected C-H functionalization reactions represent a frontier in catalyst development, providing pathways to molecular structures that are difficult to access through traditional directed approaches.

Table 1: Examples of Ligand-Enabled Nondirected C-H Functionalization Systems This table is interactive. Click on headers to sort.

Catalyst System Ligand(s) Reaction Type Substrate Scope Ref.
Palladium(II) 2-Methyl quinoxaline & N-acetyl phenylalanine C-H Alkylation Arenes, Heteroarenes semanticscholar.org
Palladium(II) 2-Pyridone C-H Olefination, Carboxylation Electron-rich & electron-deficient arenes wiley-vch.de
Palladium(II) [2,2′-Bipyridin]-6(1H)-one (bipy-6-OH) Ortho C–H Arylation Unprotected Anilines chemrxiv.org

Reductive N-methylation is a fundamental transformation for the synthesis of N-methylated amines. Traditional methods often rely on toxic and hazardous reagents like iodomethane (B122720) or methyl sulfate. Modern research has focused on developing safer and more sustainable protocols using alternative C1 sources. While specific details on a "TTT system" for aromatic amine methylation are not prominent in recent literature, a variety of other innovative protocols have been established.

One such approach involves using formic acid as both the C1 source and, in some cases, the reductant. A transition-metal-free, air-tolerant protocol has been developed utilizing formic acid as the methylation agent, polymethylhydrosiloxane (B1170920) (PMHS) as the reductant, and a simple inorganic base like K2HPO4 as the catalyst. rhhz.net This method is advantageous due to the low cost and easy separation of the catalyst and reductant. rhhz.net

Other C1 sources explored for reductive N-methylation include dimethyl carbonate, paraformaldehyde, and carbon dioxide. semanticscholar.orgrsc.orgnih.gov For example, RANEY® Ni has been effectively used as a catalyst for the reductive N-methylation of amines with paraformaldehyde, with water as the only byproduct. rsc.org Mechanistic studies of this system indicate the reaction proceeds through the formation of an imine intermediate followed by hydrogenation. rsc.org Ruthenium-based catalysts have also been employed for the reductive methylation of imines using CO2 as the C1 source and H2 as the reducing agent. nih.gov These modern protocols offer greener and more efficient alternatives for the N-methylation of aromatic amines.

Table 2: Modern Reductive N-Methylation Protocols for Amines This table is interactive. Click on headers to sort.

C1 Source Catalyst / Reductant Key Features Ref.
Formic Acid K2HPO4 / PMHS Transition-metal-free, air-tolerant rhhz.net
Paraformaldehyde RANEY® Ni High yield, water as byproduct rsc.org
Dimethyl Carbonate Ruthenium catalyst / H2 General and selective method semanticscholar.org

Industrial Production Methods and Scalability

The industrial production of this compound is not widely detailed in publicly accessible literature; however, its synthesis can be inferred from established industrial processes for analogous diarylamines, such as diphenylamine (B1679370). The primary route for manufacturing diarylamines on a large scale is the condensation of an aromatic amine with an aniline or its salt at elevated temperatures.

For this compound, the most probable industrial pathway involves the reaction of o-toluidine (B26562) (2-methylaniline) with aniline. This reaction is typically carried out in the liquid phase at high temperatures, often in the presence of an acid catalyst like hydrochloric acid or anilinium chloride. The process would likely involve heating a mixture of o-toluidine and anilinium chloride, which generates ammonia (B1221849) as a byproduct.

Key considerations for scalability include:

Raw Materials: The primary feedstocks are o-toluidine and aniline, both of which are bulk chemicals produced from the nitration and subsequent reduction of toluene and benzene (B151609), respectively. The availability and cost of these starting materials are crucial for economic viability.

Reaction Conditions: The condensation reaction requires high temperatures (typically >200°C) and may be run under pressure to maintain the reactants in the liquid phase and control the reaction rate. Continuous stirred-tank reactors (CSTRs) or batch reactors made of corrosion-resistant materials would be suitable.

Catalyst: An acid catalyst is essential. This can be a mineral acid like HCl or a pre-formed anilinium salt. Catalyst handling, recovery, and neutralization are important operational steps.

Downstream Processing: After the reaction, the crude product mixture contains the desired this compound, unreacted starting materials, and byproducts. Purification is critical and is typically achieved through fractional distillation under vacuum to separate the high-boiling product from lower-boiling reactants and impurities. This step requires robust distillation columns and vacuum systems.

Process Efficiency: To improve scalability and reduce waste, industrial processes often incorporate recycling streams. For example, unreacted o-toluidine and aniline recovered during distillation can be fed back into the reactor.

This process is analogous to the large-scale production of N-methylaniline, which involves reacting aniline and methanol (B129727) with a strong acid catalyst, followed by neutralization and purification via distillation. The equipment and engineering principles, such as the use of CSTRs, heat exchangers, and distillation columns, are directly transferable to the production of this compound.

Reaction Mechanisms and Mechanistic Studies

Fundamental Reaction Types of 2-Methyl-N-Phenylaniline

This compound participates in a variety of chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution reactions. The outcomes of these reactions are dictated by the specific reagents and conditions employed.

While direct oxidation of the methyl group in this compound is not a commonly reported transformation, analogous reactions of related N-aryl-2-alkylanilines suggest that oxidative cyclization to form quinoline (B57606) derivatives is a plausible pathway. This type of reaction, often catalyzed by transition metals, involves the formation of a new carbon-carbon bond between the ortho-methyl group and the N-phenyl ring, followed by aromatization. The mechanism is believed to proceed through an initial N-H bond activation, followed by intramolecular C-H activation of the methyl group, leading to a cyclized intermediate. Subsequent oxidation and rearrangement steps would then yield the final quinoline scaffold. The presence of an oxidizing agent is crucial for the aromatization step.

The reduction of this compound can proceed via two main pathways: catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation: In the presence of a suitable metal catalyst such as palladium, platinum, or ruthenium on a carbon support, and a source of hydrogen gas, the aromatic rings of this compound can be reduced. researchgate.net The reaction typically requires elevated temperatures and pressures. The product of this reaction would be 2-methyl-N-phenylcyclohexylamine or N-(2-methylcyclohexyl)aniline, depending on which ring is preferentially reduced. Complete hydrogenation of both rings would yield N-(2-methylcyclohexyl)cyclohexylamine. The selectivity of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions.

Birch Reduction: The Birch reduction offers a method for the partial reduction of the aromatic rings. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in Using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, one of the aromatic rings can be reduced to a cyclohexadiene derivative. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in The regioselectivity of the reduction is governed by the electronic nature of the substituents. wikipedia.orglscollege.ac.in For the tolyl ring, the methyl group directs the reduction, while for the phenyl ring, the amino group exerts its influence. The expected products would be derivatives of cyclohexadiene.

The following table summarizes the potential reduction products of this compound.

Reduction MethodPotential ProductsGeneral Conditions
Catalytic Hydrogenation2-methyl-N-phenylcyclohexylamine, N-(2-methylcyclohexyl)aniline, N-(2-methylcyclohexyl)cyclohexylamineH₂, Pd/C or PtO₂, High Pressure/Temperature
Birch ReductionCyclohexadiene derivativesNa or Li, liquid NH₃, Alcohol

The two aromatic rings of this compound are susceptible to electrophilic attack. The regioselectivity of these reactions is determined by the directing effects of the substituents on each ring. mdpi.com

On the tolyl ring, the methyl group is an ortho-, para-directing activator. The N-phenylamino group is also a strong ortho-, para-directing activator. The interplay of these two groups will dictate the position of substitution. Steric hindrance from the bulky N-phenyl group might disfavor substitution at the ortho position adjacent to the amino group.

On the phenyl ring, the N-(o-tolyl)amino group is a powerful ortho-, para-directing activator. Therefore, electrophilic substitution is expected to occur primarily at the ortho and para positions of this ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto one of the aromatic rings. Due to the activating nature of the substituents, the reaction is expected to be facile. A patent describing the nitration of a similar compound, N-methyl-p-toluidine, indicates that nitration occurs on the tolyl ring. google.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent leads to the introduction of a halogen atom. Studies on the halogenation of o-toluidine (B26562) show that the reaction proceeds via an electrophilic substitution mechanism. iosrjournals.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid like aluminum chloride, introduce an acyl or alkyl group, respectively. chemguide.co.uk However, the presence of the basic nitrogen atom can complicate these reactions by coordinating with the Lewis acid catalyst, thereby deactivating the ring system.

The following table summarizes the expected major products of electrophilic aromatic substitution on this compound.

ReactionElectrophileExpected Major Products (on either ring)
NitrationNO₂⁺Nitro-2-methyl-N-phenylanilines
HalogenationBr⁺, Cl⁺Bromo- or Chloro-2-methyl-N-phenylanilines
SulfonationSO₃This compound sulfonic acids
Friedel-Crafts AcylationRCO⁺Acyl-2-methyl-N-phenylanilines (may be problematic)

Detailed Mechanistic Investigations of Synthesis Pathways

The primary method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. wikipedia.org The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of o-chlorotoluene or o-bromotoluene with aniline (B41778), or chlorobenzene (B131634) or bromobenzene (B47551) with o-toluidine.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps: wikipedia.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired diarylamine and regenerating the Pd(0) catalyst.

The choice of catalyst and ligand is critical for the efficiency and scope of the Buchwald-Hartwig amination. Early catalyst systems often required harsh reaction conditions. The development of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in advancing this methodology. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Bidentate phosphine ligands like BINAP and DPF have also been shown to be effective. wikipedia.org

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step. In the context of the Buchwald-Hartwig amination, ¹³C KIEs have been used to probe the mechanism. iosrjournals.orgyoutube.com

Studies have shown that the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. iosrjournals.org This is supported by the observation of a significant ¹³C KIE at the carbon atom of the aryl halide that is undergoing C-X bond cleavage. For example, in the reaction of aryl bromides, a KIE for the carbon attached to the bromine is observed, indicating that the C-Br bond is being broken in the rate-determining transition state. iosrjournals.org The magnitude of the KIE can also provide insights into the structure of the transition state.

The use of intramolecular ¹³C KIE experiments, where a reactant with two identical reaction sites is used, has provided a more rapid and practical method for determining these effects under synthetically relevant conditions. iosrjournals.orgyoutube.com These studies have further confirmed the mechanistic details of the Buchwald-Hartwig amination, including the influence of the halide and the base on the reaction mechanism. iosrjournals.org

Mechanistic Insights from Related N-Methylated Aromatic Amines.researchgate.net

The reaction mechanisms of N-methylated aromatic amines, such as N-methylaniline, provide a framework for understanding the potential reactivity of this compound. Key reaction types include electrophilic aromatic substitution, oxidation, and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The N-methylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. For example, in the bromination of N-methylaniline, the electrophile (Br⁺) preferentially attacks the para position due to steric hindrance at the ortho positions from the N-methyl group. The resulting carbocation is stabilized by resonance, including a significant contribution from a resonance structure where the positive charge is delocalized onto the nitrogen atom. chegg.com

Oxidation: N-methylated anilines can undergo oxidation at the nitrogen atom or the aromatic ring. The oxidation of N-methylanilines with a nonheme iron(IV)-oxo complex, as discussed in the Hammett study section, proceeds via an initial electron transfer from the nitrogen to the oxidant. This generates a nitrogen-centered radical cation, which can then undergo further reactions, such as dimerization, to form products like N,N'-dimethyl-N,N'-diphenylhydrazine. researchgate.net Other oxidation reactions can lead to N-dealkylation or the formation of polymeric materials. asianpubs.orgresearchgate.net The specific pathway is often dependent on the oxidant and reaction conditions.

Nucleophilic Aromatic Substitution: In reactions with highly electron-deficient aromatic rings, N-methylaniline can act as a nucleophile. For instance, the reaction of N-methylaniline with 2,4-dinitrofluorobenzene proceeds via an intermediate complex mechanism. acs.org The nitrogen atom of N-methylaniline attacks the electron-deficient carbon atom of the dinitrofluorobenzene, forming a Meisenheimer-like intermediate. This step is typically followed by the departure of the leaving group (in this case, fluoride) to yield the final substitution product. These reactions are often base-catalyzed, where the base assists in the removal of the proton from the nitrogen in the intermediate complex. unilag.edu.ngrsc.org

Advanced Characterization Techniques in Research

Spectroscopic Analysis.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for studying compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. For 2-methyl-N-phenylaniline, the presence of two phenyl rings and a secondary amine group constitutes a chromophoric system. The absorption of UV light excites electrons from lower energy π orbitals to higher energy π* orbitals.

X-ray Diffraction (XRD) Studies

While the specific crystal structure of this compound is not detailed in the available literature, XRD studies on analogous compounds like 4-Methoxy-N-phenylaniline offer a clear example of the insights that can be gained. In the case of 4-Methoxy-N-phenylaniline, XRD analysis revealed that the two benzene (B151609) rings are oriented at a significant dihedral angle to each other. Furthermore, the study identified that the crystal structure is stabilized by a network of intermolecular C—H⋯π and N—H⋯π interactions, which dictate the packing of molecules in the crystal.

Table 1: Crystallographic Data for the Related Compound 4-Methoxy-N-phenylaniline

ParameterValue
Chemical FormulaC₁₃H₁₃NO
Molecular Weight199.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.369 (2)
b (Å)12.067 (2)
c (Å)9.146 (2)
β (°)108.89 (3)
Volume (ų)1081.3 (4)
Benzene Ring Dihedral Angle (°)59.9 (2)

This data is for a structurally related compound and serves to illustrate the type of information obtained from XRD studies.

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, especially in complex mixtures or for purity assessment.

Gas Chromatography (GC) is frequently employed for the analysis of volatile and thermally stable compounds like aniline (B41778) derivatives. The purity of commercially available this compound is often determined by GC, with typical purities exceeding 98.0%. For the analysis of aniline compounds, a nitrogen-phosphorus detector (NPD) can be utilized due to its high sensitivity and selectivity for nitrogen-containing molecules.

High-Performance Liquid Chromatography (HPLC) is another essential technique, particularly for less volatile derivatives or when derivatization is required. Reversed-phase HPLC, using a C18 column, is a common method for separating aromatic amines. A study on the quantification of contaminants in indigo (B80030) dye demonstrated the effective separation of the closely related compounds aniline and N-methylaniline using an acetonitrile-water mobile phase. This work highlights the capability of HPLC to resolve structurally similar aromatic amines, a principle that is directly applicable to the analysis of this compound.

Table 2: Example HPLC Conditions for Separation of Related Aromatic Amines (Aniline and N-methylaniline)

ParameterCondition
ColumnReversed-phase silica-C18 (250 mm length, 5 µm particle size)
Mobile PhaseAcetonitrile-water mixture (70:30 v/v)
DetectionUV at 190 nm
Retention Time (Aniline)4.94 min
Retention Time (N-methylaniline)5.76 min

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties with a good balance between accuracy and computational cost. A comprehensive DFT study of 2-methyl-N-phenylaniline would involve several key analyses.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation of this compound would be calculated. This optimized geometry is crucial as it forms the basis for all subsequent property calculations. Electronic properties such as the dipole moment, polarizability, and total energy would also be determined.

Parameter Bond/Atoms Calculated Value (Å/°)
Bond Lengths (Å) C-N Data not available
C-C (phenyl) Data not available
C-H Data not available
Bond Angles (°) C-N-C Data not available
C-C-C (phenyl) Data not available

| Dihedral Angles (°) | C-C-N-C | Data not available |

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending, or torsion) of the atoms. These theoretical spectra can be compared with experimental data to validate the computational model.

Vibrational Mode Calculated Wavenumber (cm⁻¹) IR Intensity Raman Activity
N-H stretch Data not available Data not available Data not available
C-H stretch (aromatic) Data not available Data not available Data not available
C-H stretch (methyl) Data not available Data not available Data not available
C-N stretch Data not available Data not available Data not available

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atom and the π-systems of the phenyl rings, indicating these as likely sites for electrophilic interaction.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule involved in electron donation and acceptance.

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and identify the nature of the corresponding electronic transitions (e.g., π → π* or n → π*), often involving the frontier molecular orbitals.

Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
Data not available Data not available Data not available Data not available

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By performing GIAO calculations at the DFT level, one can predict the ¹H and ¹³C NMR spectra of this compound. These theoretical chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in spectral assignment and confirm the molecular structure.

Atom Calculated Chemical Shift (ppm)
¹³C NMR
C (ipso, NH-Ph) Data not available
C (ipso, Me-Ph) Data not available
C (aromatic) Data not available
C (methyl) Data not available
¹H NMR
H (N-H) Data not available
H (aromatic) Data not available

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. researchgate.net This approach allows for the mapping of potential energy surfaces, identifying transition states, and calculating activation energies, thereby providing a step-by-step understanding of how a reaction proceeds. For this compound, this can be applied to understand its synthesis, degradation, or further chemical transformations.

A common reaction involving N-arylanilines is C-N cross-coupling. DFT calculations can model the catalytic cycle of such reactions, for instance, a palladium-catalyzed Buchwald-Hartwig amination. The calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products. By determining the relative energies of these species, the rate-determining step of the reaction can be identified. For example, a hypothetical reaction pathway for the formation of a derivative of this compound could be computationally modeled to determine its feasibility and optimize reaction conditions.

Illustrative Data for a Hypothetical Reaction Pathway:

The following table presents hypothetical energy values for key steps in a modeled reaction pathway involving this compound. These values are for illustrative purposes to demonstrate the type of data generated from such a study.

StepSpeciesDescriptionRelative Energy (kcal/mol)
1ReactantsInitial starting materials0.0
2TS1First Transition State+15.2
3Intermediate 1First stable intermediate-5.4
4TS2Second Transition State (Rate-determining)+22.5
5Intermediate 2Second stable intermediate-10.8
6ProductsFinal products of the reaction-25.0

Note: The data in this table is hypothetical and serves to illustrate the output of a computational study on a reaction mechanism.

Quantum Chemical Parameters and Reactivity Prediction

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Furthermore, the distribution of these orbitals can highlight the reactive regions of the molecule. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the phenyl rings, indicating these as likely sites for electrophilic attack.

Other important parameters include Mulliken charges, which provide an estimation of the partial atomic charges, and the electrostatic potential map, which visualizes the charge distribution. These can further refine predictions of reactivity.

Illustrative Quantum Chemical Parameters for this compound:

This table provides hypothetical values for key quantum chemical parameters for this compound, as would be obtained from DFT calculations.

ParameterValueImplication for Reactivity
HOMO Energy-5.2 eVIndicates electron-donating ability.
LUMO Energy-0.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.4 eVSuggests moderate chemical stability.
Mulliken Charge on N-0.65Highlights the nucleophilic character of the nitrogen atom.
Dipole Moment1.5 DIndicates a moderate polarity of the molecule.

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can be employed to investigate its interaction with biological targets, such as proteins or enzymes, which is a critical aspect of drug discovery and toxicology. nih.govproquest.com

An MD simulation would typically start with a known or modeled 3D structure of the target protein and this compound. The compound would be placed in the binding site of the protein, and the entire system, including solvent molecules, would be simulated over a period of nanoseconds to microseconds. nih.gov The simulation would reveal the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding.

From the simulation trajectory, binding free energies can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). These calculations provide a quantitative measure of the binding affinity. The analysis can also identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Illustrative Data from a Hypothetical MD Simulation:

The following table summarizes the kind of results that would be obtained from an MD simulation of this compound binding to a hypothetical protein target.

ParameterValueInterpretation
Binding Free Energy (ΔG_bind)-8.5 kcal/molSuggests a stable binding affinity.
Key Interacting ResiduesTyr84, Phe121, Leu150Identifies the amino acids crucial for binding.
Dominant Interaction TypeHydrophobic and π-π stackingCharacterizes the nature of the binding forces.
Average RMSD of Ligand1.2 ÅIndicates the stability of the ligand's position in the binding site.

Note: The data in this table is hypothetical and illustrates the potential findings from an MD simulation study.

Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Synthetic Chemistry

2-Methyl-N-phenylaniline, also known as N-phenyl-o-toluidine or 2-methyldiphenylamine, is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure, featuring a diphenylamine (B1679370) core with a methyl substituent, makes it a valuable intermediate in various industrial and research applications. The compound's reactivity is centered around the secondary amine group and the two aromatic rings, allowing for a range of chemical transformations.

A key application of this molecular framework is in the production of specialized dyes. For instance, derivatives such as 2-methyl-4-methoxy diphenylamine are important intermediates in the synthesis of pressure-sensitive dyes. colorado.edu The synthesis of these derivatives often involves processes like condensation reactions between a substituted aniline (B41778) (like 2-methyl-4-aminoanisole) and a halogenated benzoic acid, followed by decarboxylation to yield the final diphenylamine structure. colorado.edu This highlights the role of the this compound scaffold as a foundational element for creating functional molecules with specific properties. Beyond dyes, its derivatives are also utilized as intermediates in the manufacturing of pharmaceuticals, rubber chemicals, and pesticides. colorado.edusethanandramjaipuriacollege.in

Dyes and Pigments Synthesis

The structural framework of this compound is integral to the production of various colorants. Its parent compound, diphenylamine, has a historical connection to the dye industry, having been discovered during the distillation of aniline dyes. wikipedia.org Derivatives of diphenylamine are known to be precursors for several azo dyes. wikipedia.org

Specifically, substituted 2-methyldiphenylamines are key intermediates for pressure-sensitive dyes. colorado.edu The presence of the amine and the aromatic rings allows the molecule to be chemically modified to create large, conjugated systems that absorb light in the visible spectrum, which is the fundamental principle behind color in dye molecules. Isomers of this compound, such as N-phenyl-m-toluidine, are explicitly noted for their role as intermediates in synthesizing dyes and pigments, contributing to vibrant color formulations for textiles and coatings. sethanandramjaipuriacollege.in

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). rsc.org These dyes are synthesized through a two-step process: diazotization and azo coupling. researchgate.net

Diazotization : A primary aromatic amine is reacted with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. researchgate.net

Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine. researchgate.net

This compound, as a secondary aromatic amine, can function as a coupling component in this reaction. The electron-donating nature of the amine group and the methyl group activates the phenyl rings, making them susceptible to electrophilic attack by the diazonium salt. The coupling reaction typically occurs at the para position of the aniline ring due to steric accessibility. The resulting molecule contains the characteristic azo linkage and forms a larger conjugated system, which imparts a specific color to the compound. Related isomers are highly valued for their role in this process, where they are used to create dyes with high color fastness and vibrancy. sethanandramjaipuriacollege.in

Polymer and Resin Production

In the field of materials science, this compound and its related isomers play a role in the production and stabilization of polymers and resins. The amine functional group is key to this application. Derivatives of diphenylamine are widely used as industrial antioxidants and antiozonants in the manufacture of rubber products. wikipedia.org

The mechanism of action as an antioxidant involves the amine hydrogen, which can be donated to neutralize free radicals, thereby terminating the chain reactions that lead to polymer degradation. This function is crucial for improving the durability and lifespan of materials like rubber, which are susceptible to aging and degradation from exposure to heat, oxygen, and ozone. sethanandramjaipuriacollege.in

Furthermore, compounds like N-phenyl-m-toluidine, an isomer of this compound, are involved in polymer manufacturing to enhance material properties such as strength and thermal stability. sethanandramjaipuriacollege.in They can also act as curing agents in rubber formulations, contributing to the cross-linking process that gives rubber its elasticity and resilience. sethanandramjaipuriacollege.in These applications are essential in industries producing tires, sealants, and other durable goods where material integrity is critical. sethanandramjaipuriacollege.in

Interactive Data Table: Applications of Methyl-N-Phenylaniline Isomers

Application AreaSpecific UseFunctionRelevant Industries
Synthetic Chemistry IntermediateBuilding block for complex moleculesDyes, Pharmaceuticals, Agrochemicals
Dyes and Pigments PrecursorForms the core of dye moleculesTextiles, Coatings, Printing
    ↳ Azo DyesCoupling ComponentReacts with diazonium salts to form the azo chromophoreTextiles, Leather, Food
Polymers and Resins AdditiveAntioxidant, Antizonant, Curing AgentRubber, Plastics, Automotive
Advanced Materials PrecursorForms rigid core of mesogenic moleculesElectronics, Displays

Precursor for Advanced Materials (e.g., liquid crystals)

The rigid, planar structure of aromatic amines like this compound makes them suitable candidates for incorporation into advanced materials such as liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. colorado.edu Their molecules possess a degree of orientational order, often stemming from a rigid core structure combined with flexible terminal chains. colorado.edu

While direct synthesis of liquid crystals from this compound is not widely documented, closely related structures based on toluidine are used to create mesogenic (liquid crystal-forming) compounds. For example, new mesogenic diols have been successfully synthesized through condensation reactions involving N,N'-bis(4-hydroxy)-benzylidene-o-toluidine. nih.gov In this case, the o-tolidine (B45760) unit (a dimer of o-toluidine) forms the central rigid core of the molecule, which is essential for the formation of the liquid crystalline phase. nih.gov The incorporation of such amine-based cores can lead to materials with specific properties, such as nematic or smectic phases, which are crucial for applications in displays and electro-optical devices. nih.gov The synthesis of liquid crystals based on triphenylamine, the parent structure of this compound, further demonstrates the utility of this class of compounds in creating materials with unique self-assembly and optoelectronic properties. sethanandramjaipuriacollege.in

Biological Activity and Medicinal Chemistry Research

Investigation as a Biological Probe

Currently, there is a notable lack of specific studies in the scientific literature that investigate 2-methyl-N-phenylaniline as a biological probe.

There is no direct evidence in the reviewed literature to suggest that this compound is a significant inhibitor of cytochrome P450 (CYP450) enzymes. The metabolism of a related compound, N-nitroso-N-methylaniline, has been shown to be catalyzed by CYP450 isoforms, specifically CYP2B1 and CYP2B2. nih.gov This indicates that N-phenylaniline structures can be substrates for these enzymes, but it does not provide information on the inhibitory potential of this compound itself.

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific structure-activity relationship (SAR) studies focused on derivatives of this compound are scarce, research on the broader class of diphenylamine (B1679370) derivatives offers valuable insights. For example, SAR studies on diphenylamine-based compounds have been conducted to develop estrogen receptor (ER) antagonists. nih.gov These studies revealed that the inclusion of a basic alkylamino side chain on the diphenylamine core structure is crucial for antagonistic activity. nih.gov Furthermore, research on 1,3,4-oxadiazole (B1194373) derivatives containing a diphenylamine moiety has identified key structural features that contribute to their anticancer activity. nih.gov

Interaction with Molecular Targets

Understanding the biological activity of this compound derivatives requires elucidating their interactions with specific molecular targets. Computational methods, such as molecular docking, are frequently employed to predict the binding modes and affinities of these compounds with proteins implicated in various diseases. researchgate.net These in silico approaches provide valuable insights into the structure-activity relationships that govern their therapeutic potential.

Binding Affinity and Docking Studies

Molecular docking studies are instrumental in predicting how a ligand, such as a derivative of this compound, fits into the binding site of a protein. These studies calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.

For example, docking studies on 2-phenyl quinoline-4-carboxamide derivatives, which share structural similarities, have shown good binding affinity with the active sites of target proteins through hydrogen bond interactions with key amino acid residues. researchgate.net Similarly, in silico studies of thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a revealed binding affinities ranging from -5.3 to -6.1 kcal/mol, with the most potent compound forming stable interactions within the protein's binding pocket. nih.gov Hydrogen bonds and other non-covalent interactions, such as pi-anion interactions, are crucial for stabilizing the ligand-protein complex. researchgate.net In studies of antibacterial agents, docking simulations have identified specific hydrogen bond interactions between active compounds and key residues like Tyr157 and Ser228 in the E. coli MurB enzyme, explaining their inhibitory activity. mdpi.com

The following table summarizes results from various molecular docking studies on related derivative compounds.

Compound ClassProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Quinazoline DerivativesVEGFR-2-8.24Not specified ijcce.ac.ir
Thiopyrano[2,3-b]quinoline DerivativesCB1a (Anticancer Peptide)-5.3 to -6.1PHE A-15, TRP A-12, LYS A-16 nih.gov
2-Phenyl Quinoline-4-Carboxamide DerivativesVarious antimicrobial/anticancer targetsGood binding affinity reportedInteractions via hydrogen bonds researchgate.net
Thioxothiazolidine DerivativesE. coli MurB EnzymeNot specifiedTyr157, Lys261, Ser228 mdpi.com

Drug-Likeness Properties (e.g., Lipinski's Rules)

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the term "drug-likeness." researchgate.net Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a molecule based on its physicochemical properties. According to these rules, a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Many studies on derivatives of heterocyclic systems, including those related to this compound, incorporate in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. Research on 2-phenyl quinoline-4-carboxamide derivatives showed that most of the synthesized compounds adhered to Lipinski's rules, suggesting good potential for oral bioavailability. researchgate.net The evaluation of drug-likeness is a critical step in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby saving time and resources. researchgate.net

The table below shows a hypothetical analysis of drug-likeness parameters for a derivative based on Lipinski's Rules.

ParameterValueLipinski's RuleCompliance
Molecular Weight < 500 Da≤ 500Yes
logP < 5≤ 5Yes
Hydrogen Bond Donors < 5≤ 5Yes
Hydrogen Bond Acceptors < 10≤ 10Yes

Environmental Impact and Sustainability Research

Detection in Wastewater Samples

There is a lack of specific studies detailing the detection and concentration of 2-methyl-N-phenylaniline in industrial or municipal wastewater samples. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection of various aromatic amines in environmental matrices; however, published research with specific application to this compound in wastewater is not currently available.

Bioaccumulation in Aquatic Organisms

No empirical data from studies investigating the bioaccumulation potential of this compound in aquatic organisms, such as fish, invertebrates, or algae, were found. Consequently, key metrics like the Bioconcentration Factor (BCF), which are crucial for assessing the tendency of a chemical to accumulate in living tissues, have not been determined for this specific compound.

Toxicity to Fish and Marine Life

Specific ecotoxicological data on the acute and chronic toxicity of this compound to fish and other marine organisms are not available in the current body of scientific literature. Standardized tests that determine lethal concentrations (LC50) or effective concentrations (EC50) for representative aquatic species have not been published for this compound. While a safety data sheet for the related compound N-methylaniline indicates high toxicity to aquatic life with long-lasting effects, this information cannot be directly and quantitatively applied to this compound.

Persistence and Ecological Effects

Research on the environmental persistence of this compound, including its biodegradability, potential for hydrolysis, and photodegradation, has not been specifically reported. Information regarding its half-life in various environmental compartments such as water, soil, and sediment is therefore unknown. The broader ecological effects stemming from its potential persistence remain uninvestigated.

General Environmental Concerns of Aromatic Amines and Dyes

Aromatic amines, as a chemical class, are recognized as significant environmental pollutants. They are utilized as intermediates in the manufacturing of a wide array of products, including dyes, pesticides, polymers, and pharmaceuticals. Their release into the environment can occur through industrial effluents.

A primary concern associated with aromatic amines is their potential toxicity and, in some cases, carcinogenicity. The environmental fate of these compounds is varied and depends on their specific chemical structure. Some aromatic amines are known to be persistent in the environment, resisting degradation and potentially leading to long-term contamination.

The production and use of dyes, which can be derived from aromatic amines, also present environmental challenges. Dye-containing wastewater, if not properly treated, can introduce color and toxicity into aquatic ecosystems, impacting light penetration and harming aquatic life. The breakdown of certain azo dyes can release aromatic amines back into the environment.

Given that this compound is an aromatic amine, these general concerns are applicable by extension. However, without specific data, a precise environmental risk assessment for this particular compound cannot be conducted.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N-phenylaniline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Common synthesis methods include Ullmann coupling or Buchwald-Hartwig amination between 2-methylaniline and bromobenzene derivatives. Key variables to optimize include catalyst choice (e.g., palladium complexes), solvent polarity (e.g., toluene or DMF), and temperature (80–120°C). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Post-synthesis, purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Yield optimization requires iterative adjustment of stoichiometry and catalyst loading . Always adhere to safety protocols for handling aromatic amines, including fume hood use and PPE (gloves, goggles) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and melting point analysis. For NMR, compare chemical shifts with literature values (e.g., aromatic protons at δ 6.8–7.5 ppm). HPLC with a C18 column and UV detection at 254 nm can assess purity (>95%). Confirm molecular weight via electrospray ionization mass spectrometry (ESI-MS). Cross-validate results with Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., N–H stretch at ~3400 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use engineering controls (e.g., fume hoods) to minimize inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from oxidizers. Emergency procedures should include access to safety showers and eyewash stations. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for structure refinement . If data contradictions arise (e.g., bond length anomalies), cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) to compare theoretical and experimental geometries. Check for twinning or disorder using PLATON software. Publish raw diffraction data in supplementary materials to enable peer validation .

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental results?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare computational UV-Vis spectra (TD-DFT) with experimental data from spectrophotometry. Use molecular docking studies to explore interactions with biological targets (e.g., enzymes). Validate computational models by correlating predicted dipole moments with experimental dielectric constant measurements .

Q. How can researchers design experiments to analyze the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV/visible). Monitor degradation via HPLC every 24 hours. Identify degradation products using liquid chromatography–tandem mass spectrometry (LC-MS/MS). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : If NMR signals conflict with expected splitting patterns (e.g., due to rotamers), perform variable-temperature NMR (VT-NMR) to assess conformational dynamics. Use 2D techniques (COSY, HSQC) to resolve overlapping peaks. Cross-reference with solid-state NMR or X-ray crystallography to rule out solvent effects. Document all anomalies and justify interpretations in supplementary data .

Data Reporting and Reproducibility

Q. What guidelines should researchers follow when reporting experimental data for this compound?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry standards:
  • Include raw spectral data (NMR, IR) in supplementary materials.
  • Tabulate melting points, yields, and characterization results (e.g., Rf values).
  • For crystallography, deposit CIF files in the Cambridge Structural Database.
  • Disclose all experimental conditions (e.g., solvent purity, instrument calibration) to ensure reproducibility .

Q. How should researchers address variability in synthetic yields across different batches?

  • Methodological Answer : Perform Design of Experiments (DoE) to identify critical factors (e.g., catalyst aging, moisture sensitivity). Use statistical tools (e.g., ANOVA) to analyze batch-to-batch variability. Document all deviations in lab notebooks and publish negative results to inform the field. Consider automation (e.g., flow chemistry) to minimize human error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.